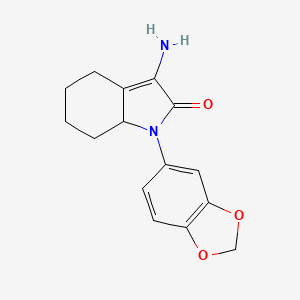
4-(1-Bromoethyl)-9-chloroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromoethyl)-9-chloroacridine is an organic compound that belongs to the acridine family Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-9-chloroacridine typically involves the bromination of 9-chloroacridine followed by the introduction of the ethyl group. One common method is the reaction of 9-chloroacridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromo group at the 4-position. This is followed by the alkylation of the resulting intermediate with ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-9-chloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-(1-substituted ethyl)-9-chloroacridine derivatives.
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of 4-ethyl-9-chloroacridine.
Scientific Research Applications
4-(1-Bromoethyl)-9-chloroacridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an intercalating agent in DNA, which can inhibit the replication of cancer cells.
Medicine: Investigated for its antimalarial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-9-chloroacridine involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell replication. This property is particularly useful in the development of anticancer drugs. The presence of the bromoethyl group enhances the compound’s ability to form covalent bonds with nucleophilic sites on the DNA, further increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(1-Bromoethyl)-9-chloroacridine: Unique due to the presence of both bromoethyl and chloro groups.
9-Chloroacridine: Lacks the bromoethyl group, making it less reactive.
4-(1-Bromoethyl)acridine: Lacks the chloro group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the combined presence of bromoethyl and chloro groups, which enhance its reactivity and potential applications. The bromoethyl group allows for further functionalization through nucleophilic substitution, while the chloro group provides additional sites for chemical modification.
Properties
CAS No. |
55816-91-6 |
|---|---|
Molecular Formula |
C15H11BrClN |
Molecular Weight |
320.61 g/mol |
IUPAC Name |
4-(1-bromoethyl)-9-chloroacridine |
InChI |
InChI=1S/C15H11BrClN/c1-9(16)10-6-4-7-12-14(17)11-5-2-3-8-13(11)18-15(10)12/h2-9H,1H3 |
InChI Key |
GKOIRZNPRAKOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


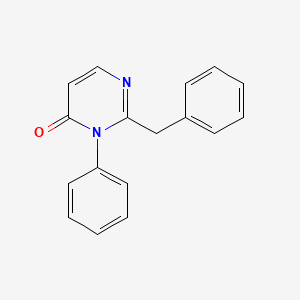
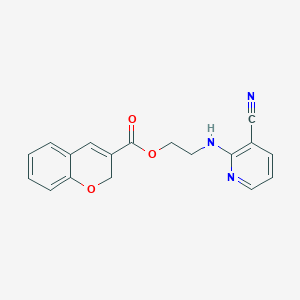
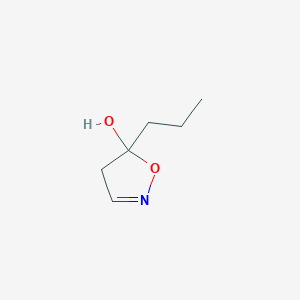
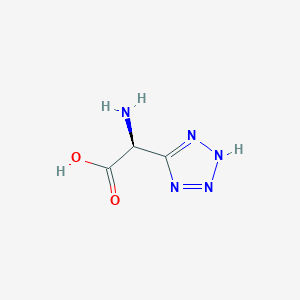
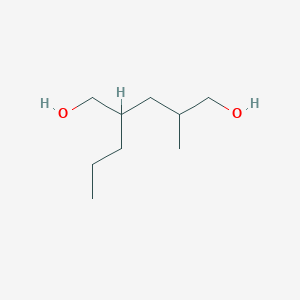
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)

![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
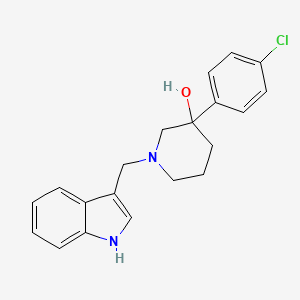


![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
